molecular formula C9H11NaO3S B8480394 Sodium (2,6-dimethylphenyl)methanesulfonate

Sodium (2,6-dimethylphenyl)methanesulfonate

Cat. No. B8480394
M. Wt: 222.24 g/mol
InChI Key: GYQYEDMHRCNBQD-UHFFFAOYSA-M
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Patent
US07321061B2

Procedure details

Sodium sulfite (442.4 g) was added to a stirred mixture of 2-chloromethyl-1,3-dimethyl-benzene (526.6 g), tetrabutylammonium iodide (6.4 g) and water (3.0 L). The mixture was warmed to reflux for 1 h. As the mixture cooled to room temperature, sodium chloride (526 g) and ethyl acetate (1.4 I) were added. The mixture was stirred and cooled to <10° C. The product was collected by filtration and washed with ethyl acetate (250 mL) and acetone (500 mL). The product was dried in vacuo at 60° C. to constant weight to give (2,6-dimethyl-phenyl)-methanesulfonic acid sodium salt (634 g, 88%). 1H NMR (300 MHz, DMSOd6): δ 7.17-6.91 (m, 3H, ArH), 3.96 (s, 2H, CH2), and 2.29 (s, 6H, CH3).
Quantity
442.4 g
Type
reactant
Reaction Step One
Quantity
526.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
526 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].Cl[CH2:8][C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].O.[Cl-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Na+:5].[CH3:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([CH3:15])[C:9]=1[CH2:8][S:1]([O-:4])(=[O:3])=[O:2] |f:0.1.2,5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
442.4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
526.6 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1C)C
Name
Quantity
3 L
Type
reactant
Smiles
O
Name
Quantity
6.4 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
526 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to <10° C
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL) and acetone (500 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at 60° C. to constant weight

Outcomes

Product
Name
Type
product
Smiles
[Na+].CC1=C(C(=CC=C1)C)CS(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 634 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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